2-chloro-N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-nitrobenzamide
CAS No.: 449786-01-0
Cat. No.: VC7732433
Molecular Formula: C19H15ClN4O5S
Molecular Weight: 446.86
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 449786-01-0 |
|---|---|
| Molecular Formula | C19H15ClN4O5S |
| Molecular Weight | 446.86 |
| IUPAC Name | 2-chloro-N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-5-nitrobenzamide |
| Standard InChI | InChI=1S/C19H15ClN4O5S/c1-11-4-2-3-5-17(11)23-18(14-9-30(28,29)10-16(14)22-23)21-19(25)13-8-12(24(26)27)6-7-15(13)20/h2-8H,9-10H2,1H3,(H,21,25) |
| Standard InChI Key | KERKXIQCIHNKNZ-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl |
Introduction
The compound 2-chloro-N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-nitrobenzamide is a complex organic molecule featuring a thieno[3,4-c]pyrazole core, which is known for its diverse biological properties. This compound is structurally similar to 4-chloro-N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide, with the primary difference being the position of the chlorine atom on the benzamide ring.
Synthesis and Preparation
The synthesis of such compounds typically involves multi-step reactions involving the formation of the thieno[3,4-c]pyrazole core and subsequent coupling with benzamide derivatives. The specific synthesis route for this compound may involve similar steps as those used for related compounds, such as the use of commercially available reagents and catalysts to facilitate the formation of the desired structure .
Biological Activity
While specific biological activity data for 2-chloro-N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-nitrobenzamide is not available, compounds with similar structures have shown potential in medicinal chemistry due to their diverse biological properties. These include potential anti-inflammatory and anticancer activities, depending on the specific modifications to the core structure .
Research Findings and Applications
| Compound Feature | Description |
|---|---|
| Thieno[3,4-c]pyrazole Core | Known for diverse biological activities, including potential anti-inflammatory and anticancer effects. |
| o-Tolyl Substitution | Can influence the compound's lipophilicity and interaction with biological targets. |
| Nitrobenzamide Group | Contributes to the compound's potential biological activity, possibly enhancing its interaction with enzymes or receptors. |
Given the lack of specific data on 2-chloro-N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-nitrobenzamide, further research is needed to fully understand its properties and potential applications.
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